N-{4-[Azido(phenyl)methyl]-2-fluorophenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[Azido(phenyl)methyl]-2-fluorophenyl}methanesulfonamide is an organic compound that contains an azide functional group. Azides are known for their high reactivity and are often used in various chemical reactions, including click chemistry and the synthesis of heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where an azide ion displaces a leaving group, such as a halide or sulfonate, on the precursor molecule . The reaction is usually carried out in a polar aprotic solvent like acetonitrile or dimethylsulfoxide, using sodium azide or potassium azide as the azide source .
Industrial Production Methods
Industrial production of azide-containing compounds often involves large-scale nucleophilic substitution reactions. The process must be carefully controlled to ensure safety, as azides can be highly reactive and potentially explosive. The use of automated reactors and stringent safety protocols is common in industrial settings to mitigate these risks .
Chemical Reactions Analysis
Types of Reactions
N-{4-[Azido(phenyl)methyl]-2-fluorophenyl}methanesulfonamide can undergo various chemical reactions, including:
Substitution: The azide group can act as a nucleophile in substitution reactions, displacing other leaving groups.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reagents: Terminal alkynes, copper(I) catalysts.
Solvents: Acetonitrile, dimethylsulfoxide.
Major Products Formed
Reduction: Primary amines.
Cycloaddition: Triazoles.
Substitution: Various azide-containing derivatives
Scientific Research Applications
N-{4-[Azido(phenyl)methyl]-2-fluorophenyl}methanesulfonamide has several applications in scientific research:
Mechanism of Action
The azide group in N-{4-[Azido(phenyl)methyl]-2-fluorophenyl}methanesulfonamide is highly reactive and can participate in various chemical reactions. In biological systems, azides can be used to label biomolecules through click chemistry, where the azide group reacts with an alkyne to form a stable triazole linkage . This reaction is bioorthogonal, meaning it does not interfere with natural biological processes, making it useful for studying molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
Phenyl azide: Contains an azide group attached to a phenyl ring.
Benzyl azide: Contains an azide group attached to a benzyl group.
Fluoro-substituted azides: Similar structure with a fluorine atom in the aromatic ring.
Uniqueness
N-{4-[Azido(phenyl)methyl]-2-fluorophenyl}methanesulfonamide is unique due to the presence of both an azide group and a fluorine atom in its structure. The fluorine atom can influence the compound’s reactivity and stability, making it distinct from other azide-containing compounds .
Properties
CAS No. |
824937-78-2 |
---|---|
Molecular Formula |
C14H13FN4O2S |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
N-[4-[azido(phenyl)methyl]-2-fluorophenyl]methanesulfonamide |
InChI |
InChI=1S/C14H13FN4O2S/c1-22(20,21)18-13-8-7-11(9-12(13)15)14(17-19-16)10-5-3-2-4-6-10/h2-9,14,18H,1H3 |
InChI Key |
IRKJWJDEYKQEHP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(C2=CC=CC=C2)N=[N+]=[N-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.